molecular formula C10H14ClN3 B2924955 3-chloro-N-(piperidin-4-yl)pyridin-4-amine CAS No. 1517110-55-2

3-chloro-N-(piperidin-4-yl)pyridin-4-amine

Cat. No.: B2924955
CAS No.: 1517110-55-2
M. Wt: 211.69
InChI Key: UGQLKXKZOZFUAR-UHFFFAOYSA-N
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Description

3-chloro-N-(piperidin-4-yl)pyridin-4-amine is an organic compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This amine consists of a pyridine ring and a piperidine ring linked via an amine bridge, forming a versatile chemical scaffold highly valuable in medicinal chemistry and drug discovery research. The piperidine moiety is a ubiquitous structural feature in a wide range of pharmaceuticals and biologically active molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is a key building block in designing potent therapeutic agents. Research on highly similar N-(piperidin-4-yl) molecular frameworks has demonstrated their significant potential. For instance, N-(piperidin-4-yl)pyrimidin-4-amine derivatives have been explored and optimized as potent agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, with some analogs showing improved activity and reduced hERG cardiotoxicity . In oncology, the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine scaffold has been successfully developed into nanomolar-level ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key target in cancer therapy due to its role in cell proliferation and survival . Furthermore, recent studies on piperidin-4-amine-linked pyrimidine derivatives have identified compounds with potent cytotoxic activity against various human cancer cell lines, highlighting the continued research value of this structural class in developing anticancer agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-piperidin-4-ylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLKXKZOZFUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517110-55-2
Record name 3-chloro-N-(piperidin-4-yl)pyridin-4-amine
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Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyridin-4-amine Core

The formation of the 3-chloro-pyridin-4-amine scaffold is a critical step that can be achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amine group onto a pyridine (B92270) ring, particularly at the 2- and 4-positions which are electronically activated by the ring nitrogen. youtube.com In the context of 3-chloro-pyridin-4-amine, a common precursor is a di-halogenated pyridine, such as 3,4-dichloropyridine (B130718) or 4-chloro-3-nitropyridine.

The reaction involves the displacement of a leaving group, typically a halide, at the C4 position by a nucleophilic amine source. The chlorine atom at the C4 position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chloro-substituent.

Key Reaction Steps:

Activation of the pyridine ring by electron-withdrawing groups.

Nucleophilic attack by an ammonia (B1221849) equivalent (e.g., ammonia, or a protected amine) at the C4 position.

Displacement of the leaving group (e.g., chloride) to form the pyridin-4-amine product.

Microwave-assisted SNAr reactions have been shown to improve yields and reduce reaction times, often using more benign solvents like ethanol. tandfonline.com While direct amination of 3,4-dichloropyridine can be challenging, using a protected amine or proceeding through an intermediate like 3-chloro-4-nitropyridine (B80106) followed by reduction is a viable pathway. chemicalbook.com The versatility of SNAr makes it a cornerstone for synthesizing variously substituted halopyridines. tandfonline.comacs.orgnih.gov

Condensation and Cyclization Reactions

Building the pyridine ring from acyclic precursors through condensation and cyclization reactions offers an alternative to modifying an existing pyridine ring. These methods construct the heterocyclic core from simpler, non-cyclic molecules.

A representative strategy involves the reaction of a 1,5-dicarbonyl compound (or a functional equivalent) with ammonia or an ammonia derivative. Another approach starts with components that can form the pyridine ring through a series of condensation, addition, and cyclization steps. For instance, the synthesis of a substituted 3-amino-2-chloropyridine (B31603) derivative has been demonstrated starting from malononitrile (B47326) and acetone, which undergo a Knoevenagel condensation followed by cyclization and subsequent chemical transformations to build the substituted pyridine ring. googleapis.com

This bottom-up approach allows for significant structural diversity by varying the acyclic starting materials.

Synthesis of the Piperidine (B6355638) Ring and its Functionalization

The piperidine moiety is a ubiquitous feature in pharmaceuticals, and numerous methods exist for its synthesis and modification. primescholars.comresearchgate.netnih.gov

Reductive Amination Pathways

Reductive amination is arguably the most common and versatile method for synthesizing substituted amines, including the N-substituted piperidine core of the target molecule. organic-chemistry.orglibretexts.org This reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the 4-aminopiperidine (B84694) fragment, a standard starting material is a protected 4-piperidone, such as N-Boc-4-piperidone. dtic.milchemicalbook.com This is reacted with an amine source under reductive conditions.

Typical Reductive Amination Protocol:

Carbonyl: N-Boc-4-piperidone

Amine: Ammonia, ammonium (B1175870) salt, or a primary amine.

Reducing Agent: A variety of hydride reagents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly common due to its mildness and selectivity. dtic.milnih.gov Other reagents include sodium cyanoborohydride or catalytic hydrogenation. organic-chemistry.org

The reaction sequence is often a one-pot procedure where the ketone, amine, and reducing agent are combined. nih.gov Following the reductive amination, the N-Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free secondary amine on the piperidine ring. dtic.milnih.govchemicalbook.com

Reagent/ConditionSubstrate ExampleProduct TypeReference
NaBH(OAc)₃, AcOH, AnilineN-Boc-4-piperidoneN-Aryl-4-aminopiperidine chemicalbook.com
NaBH₃CN, NH₄OAcDiketoneSubstituted Piperidine chim.it
Pd/C, H₂Substituted PyridineSubstituted Piperidine nih.gov
Ti(iOPr)₄, PMHSβ-hydroxy-ketone1,3-syn-amino alcohol organic-chemistry.org

Derivatization of Piperidine Nitrogen and Carbon Positions

The piperidine ring offers multiple sites for further functionalization to modulate the compound's properties. youtube.comtandfonline.comgoogleapis.comnih.govchemrxiv.org

N-Derivatization: The secondary amine within the piperidine ring is nucleophilic and can be readily modified. Common reactions include alkylation with alkyl halides, acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. nih.govresearchgate.net These modifications are often performed on the fully formed piperidine ring after its synthesis.

C-Derivatization: Modifying the carbon backbone of the piperidine ring is more complex but offers access to a wider range of structural analogs. Modern synthetic methods have enabled the direct C-H functionalization of N-alkyl piperidines. acs.org This can be achieved by forming an iminium ion intermediate, which is then attacked by a variety of nucleophiles to install substituents at the α-carbon position. acs.org Additionally, biocatalytic oxidation can introduce hydroxyl groups onto the piperidine ring, which can then be used as handles for further reactions. news-medical.net

Coupling Strategies for Bridging Pyridine and Piperidine Fragments

The final construction of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine involves forming the C-N bond between the C4 position of the pyridine ring and the nitrogen of the 4-aminopiperidine fragment.

One of the most powerful and widely used methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions, showing broad functional group tolerance. wikipedia.org

Buchwald-Hartwig Coupling:

Aryl Halide: 3,4-Dichloropyridine or a similar 4-halo-3-chloropyridine derivative.

Amine: A protected 4-aminopiperidine (e.g., 4-amino-1-Boc-piperidine).

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos). wikipedia.orgnih.gov

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

This reaction would selectively couple the amine to the more reactive C4 position of the dihalopyridine. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amine and aryl partners. wikipedia.orgnih.gov

An alternative approach is a direct reductive amination between 3-chloro-pyridin-4-amine and N-Boc-4-piperidone. This strategy forms the crucial C-N bond directly, followed by deprotection of the piperidine nitrogen. This avoids the need for a transition-metal catalyst but relies on the stability of the pyridinamine under reductive conditions.

Coupling StrategyPyridine FragmentPiperidine FragmentKey ReagentsReference
Buchwald-Hartwig Amination3,4-Dichloropyridine4-Amino-1-Boc-piperidinePd catalyst, phosphine ligand, base wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution3,4-Dichloropyridine4-Amino-1-Boc-piperidineBase, heat/microwave youtube.comtandfonline.com
Reductive Amination3-Chloro-pyridin-4-amineN-Boc-4-piperidoneNaBH(OAc)₃ or other hydride organic-chemistry.orgdtic.mil

Amide Bond Formation and Related Linkages

The presence of two distinct amine functionalities—the secondary amine within the piperidine ring and the exocyclic secondary amine linking the two rings—allows for the formation of amide bonds, a cornerstone of medicinal chemistry. The piperidinyl nitrogen is generally more nucleophilic and less sterically hindered than the N-H group attached to the pyridine ring, making it the more likely site for acylation under standard conditions.

Amide synthesis can be achieved through various methods, most commonly by reacting the parent amine with an acyl chloride or a carboxylic acid activated by a coupling agent.

Acylation with Acyl Chlorides: This direct method, often referred to as the Schotten-Baumann reaction, involves treating this compound with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Coupling with Carboxylic Acids: For more sensitive substrates, coupling reagents are employed to activate the carboxylic acid. Common reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium (B103445) salts. These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. Mechanistic studies show that phosphonium salts, which can be generated in situ, react with the carboxylic acid to form a reactive acyloxy-phosphonium species, facilitating the amidation. nih.gov

The general scheme for amide formation at the piperidine nitrogen is depicted below:

Scheme 1: General amide bond formation at the piperidine nitrogen of this compound using a generic carboxylic acid (R-COOH) and a coupling agent.

Carbon-Carbon Cross-Coupling Methods (e.g., Suzuki Coupling)

The chlorine atom on the pyridine ring serves as a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, involving the reaction of an organohalide with an organoboron species, typically a boronic acid, catalyzed by a palladium(0) complex. organic-chemistry.orgresearchgate.net

The catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) species.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. researchgate.net

For a substrate like this compound, a Suzuki coupling would replace the chlorine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. The reactivity of aryl chlorides can be lower than bromides or iodides, often requiring more specialized catalysts with electron-rich and bulky phosphine ligands to achieve high yields. organic-chemistry.orgrsc.org Studies on the Suzuki coupling of other chloropyridines have demonstrated success using various palladium sources and ligands in solvents like water or aqueous/organic mixtures. rsc.orgarkat-usa.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

ComponentExamplesPurpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, Buchwald or Fu phosphinesStabilizes the catalyst and facilitates oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Vinyl-B(OH)₂Provides the new carbon-based substituent.
Solvent Toluene, Dioxane, DMF, Water/n-Butanol uni.luSolubilizes reactants and facilitates the reaction.

Optimization of Synthetic Protocols

Efficiency, sustainability, and speed are critical factors in modern chemical synthesis. Optimizing reaction protocols through the adoption of green chemistry principles and enabling technologies like microwave irradiation can significantly improve the synthesis of compounds like this compound and its derivatives.

Green Chemistry Considerations in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For pyridine derivatives, this includes the use of environmentally benign solvents, development of solvent-free conditions, and the application of multicomponent reactions (MCRs) to improve atom economy. nih.gov

Several green strategies have been developed for pyridine synthesis:

Multicomponent Reactions: One-pot reactions that combine three or more reactants to form a complex product in a single step are highly efficient and reduce waste. nih.govmdpi.com

Green Solvents: Replacing hazardous organic solvents with alternatives like water, ethanol, or ionic liquids can significantly reduce environmental impact.

Catalysis: Using recyclable or highly efficient catalysts minimizes waste and energy consumption.

These principles can be applied to both the core synthesis of the aminopyridine scaffold and its subsequent functionalization.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. rsc.org By using microwave irradiation, which heats the reaction mixture volumetrically and efficiently through dielectric heating, reaction times can be reduced from hours to minutes, often with improved yields and purities. mdpi.comyoutube.com

This technology has been successfully applied to a wide range of reactions relevant to the synthesis and modification of nitrogen heterocycles, including:

Amide bond formation. mdpi.com

Suzuki and other cross-coupling reactions. arkat-usa.org

Formation of heterocyclic rings. nih.govnih.gov

The synthesis of N-substituted piperidine and pyridine derivatives has been shown to benefit greatly from microwave irradiation, achieving high yields in very short reaction times compared to conventional heating methods. mdpi.comnih.govnih.gov The application of microwave technology to the synthesis or derivatization of this compound could therefore offer significant advantages in terms of speed and efficiency.

Analytical Characterization of Novel Compounds

The unambiguous identification of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, connectivity, and functional groups present in the molecule.

Spectroscopic Techniques (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework. Based on the structure, the following signals would be expected:

¹H NMR:

Signals for the three distinct protons on the pyridine ring, likely appearing in the aromatic region (δ 7.0-8.5 ppm). The proton between the two nitrogen atoms would be the most deshielded.

A signal for the N-H proton of the exocyclic amine, which may be broad and its chemical shift dependent on solvent and concentration.

A signal for the N-H proton of the piperidine ring, also potentially broad.

Complex multiplets for the aliphatic protons of the piperidine ring, typically in the δ 1.5-3.5 ppm range. The protons on carbons adjacent to the nitrogen atoms will be shifted further downfield.

¹³C NMR:

Five distinct signals for the carbons of the pyridine ring. The carbon bearing the chlorine atom and the carbons adjacent to the ring nitrogen would show characteristic chemical shifts.

Three distinct signals for the carbons of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Pyridine C2 - ~148
Pyridine C3-Cl - ~120
Pyridine C4-NH - ~150
Pyridine C5 ~7.0-7.5 ~110
Pyridine C6 ~8.0-8.5 ~145
Piperidine C4-NH ~3.0-3.5 ~50
Piperidine C2/C6 ~2.8-3.2 ~45
Piperidine C3/C5 ~1.5-2.0 ~32
Pyridine N4-H Variable, broad -
Piperidine N1-H Variable, broad -

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the various bonds.

Table 3: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3200-3500 (may be broad)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-3000
C=N / C=C (Pyridine) Stretching 1500-1650
N-H Bending 1550-1650
C-N Stretching 1200-1350
C-Cl Stretching 600-800

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula. For this compound (C₁₀H₁₄ClN₃), the monoisotopic mass is approximately 211.0876 Da. uni.lu

Key features in the mass spectrum would include:

Molecular Ion (M⁺): A pair of peaks corresponding to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity. The [M]⁺ peak would be at m/z ≈ 211 and the [M+2]⁺ peak at m/z ≈ 213.

Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the most prominent ion would likely be the protonated molecule at m/z ≈ 212 and 214. uni.lu

Fragmentation: Common fragmentation pathways would involve the loss of the piperidine ring or cleavage of the C-N bond between the two rings.

Purity Assessment and Confirmation of Molecular Identity

The comprehensive analysis of this compound relies on a suite of analytical methods, each providing distinct yet complementary information.

Chromatographic Techniques for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A typical analysis would involve dissolving a sample in a suitable solvent and injecting it into the HPLC system. The separation of the target compound from impurities is achieved based on their differential partitioning between a stationary phase (e.g., a C18 silica (B1680970) column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives such as formic acid or trifluoroacetic acid). The detector, often a UV-Vis spectrophotometer, measures the absorbance at a specific wavelength, allowing for the quantification of the compound and any impurities. The purity is then reported as a percentage of the main peak area relative to the total peak area.

Gas Chromatography (GC), while generally used for more volatile compounds, could potentially be employed if the compound or a derivatized form of it is thermally stable and sufficiently volatile.

Spectroscopic Techniques for Molecular Identity Confirmation:

Mass Spectrometry (MS): This technique provides crucial information about the molecular weight of the compound. For this compound, with a molecular formula of C10H14ClN3, the expected monoisotopic mass is approximately 211.0876 g/mol . uni.lu In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement, which helps to distinguish it from other compounds with the same nominal mass. The predicted m/z for the protonated molecule [M+H]+ is 212.09491. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the amine groups.

¹³C NMR (Carbon-13 NMR) spectroscopy would reveal the number of different types of carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the amine groups), C-H stretching (from the aromatic and aliphatic parts of the molecule), C=N and C=C stretching (from the pyridine ring), and C-Cl stretching.

By combining the data from these techniques—a high purity level from HPLC, the correct molecular weight from MS, and the characteristic spectral fingerprints from NMR and IR—the molecular identity and purity of a synthesized batch of this compound can be confidently established.

Structure Activity Relationship Sar Studies

Exploration of Substituent Effects on Biological Activity

The nature and position of substituents on the aminopyridine and piperidine (B6355638) rings are critical determinants of biological activity. Alterations can profoundly affect target binding, selectivity, and pharmacokinetic properties.

Halogen atoms, particularly chlorine, play a pivotal role in modulating the biological activity of many drug candidates. Their effects stem from a combination of steric and electronic properties, as well as their ability to enhance lipophilicity. The presence of a chlorine atom on a phenyl ring, for instance, can increase the lipophilicity of a molecule and polarize the ring, potentially leading to stronger non-bonding interactions with protein targets. researchgate.net

In the context of the 3-chloro-N-(piperidin-4-yl)pyridin-4-amine scaffold, the position of the chlorine atom is decisive. While direct studies on this specific compound are limited, SAR studies on analogous heterocyclic systems, such as oxopyridine derivatives acting as FXIa inhibitors, demonstrate the criticality of halogen placement. For example, a chlorine atom at the 3-position of a phenyl ring conferred greater potency compared to substitutions at the 2- or 4-positions. nih.gov This highlights that beyond simply being present, the specific location of the halogen dictates the optimal geometry and electronic distribution for target engagement. nih.gov This principle underscores that the 3-chloro substitution on the pyridine (B92270) ring of the title compound is likely a highly optimized position for its intended biological target.

Table 1: Influence of Halogen (Cl, F) Position on Inhibitory Activity of an Oxopyridine Scaffold nih.gov Data is illustrative of the principle of positional halogen effects in a related heterocyclic system.

CompoundSubstituentPosition on Phenyl RingFXIa IC₅₀ (nM)
4bF223.6
4cF36.5
4dF411.0
4eCl219.8
4fCl311.6
4gCl414.2

The electronic properties of substituents on the aromatic ring significantly influence a molecule's interaction with its biological target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the pyridine ring, affecting its pKa, hydrogen bonding capability, and potential for π-π stacking interactions. nih.govnih.gov

In studies of related NNN pincer-type molecules, EWGs on the pyridine ring were found to lengthen the bond to a coordinated metal ion, indicating a weakening of the donor capability. nih.gov Conversely, EDGs shorten and strengthen this bond. nih.gov When applied to drug-receptor interactions, this principle suggests that EDGs would enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds with target residues. EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density and basicity but can participate in other favorable interactions. mdpi.com

For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, analogs with strongly electron-withdrawing -CN and -NO₂ groups showed a notable increase in binding energy compared to those with electron-donating -CH₃ groups. mdpi.com This suggests that for that particular target, the electronic interactions facilitated by EWGs were fundamental for inhibitory activity. mdpi.com The amino group at the 4-position of the core molecule is a strong electron-donating group, which significantly influences the electronic character of the pyridine ring.

Table 2: Effect of Electron-Withdrawing (EWG) and Electron-Donating (EDG) Groups on Binding Energy in Thieno[2,3-b]pyridine Analogs mdpi.com This table illustrates the principle of electronic effects on target interaction.

Compound ClassSubstituent TypeExample GroupsRelative Binding Energy (Computational)
Parent Compound--HBaseline
AnalogsEDG-CH₃Similar to Baseline
AnalogsEWG-CN, -NO₂Noticeably Increased
AnalogsEWG-CF₃Less Increase than -CN/-NO₂

Stereochemistry is a critical aspect of drug design, as biological systems are chiral. The introduction of a chiral center into a molecule can lead to enantiomers that have identical physical properties but may exhibit profoundly different biological activities, potencies, and metabolic profiles.

The this compound scaffold is achiral. However, substitution on the piperidine ring, for example at the 2- or 3-position, would introduce a stereocenter. In such cases, the spatial orientation of the substituent would be crucial. One enantiomer might orient the substituent into a favorable binding pocket on the target protein, enhancing potency, while the other enantiomer could cause a steric clash, reducing or abolishing activity. The synthesis of stereochemically pure piperidines often requires sophisticated asymmetric synthesis or chiral resolution techniques to ensure that only the desired, active enantiomer is produced. nih.govnih.gov The site-selective and stereoselective functionalization of piperidine derivatives is an active area of research, highlighting the importance of controlling the three-dimensional arrangement of atoms for biological applications. nih.gov

Modulating Lipophilicity and its Relationship to Potency

Lipophilicity, often quantified as the partition coefficient (logP), is a key physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). A molecule's potency is frequently linked to an optimal lipophilicity range; it must be lipophilic enough to cross cell membranes but soluble enough to be transported in aqueous environments.

For derivatives of aminopyridines and related scaffolds, a clear relationship between lipophilicity and biological activity is often observed. In a study of piperidinothiosemicarbazones with antituberculous activity, the most potent compounds were those containing a piperidine group, which was noted for contributing to higher basicity and lipophilicity compared to other substituents like morpholine. nih.gov This suggests that for this class of compounds, increased lipophilicity correlates with enhanced activity, likely by improving passage through the mycobacterial cell wall. nih.gov However, this relationship is not always linear, and excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, fine-tuning the lipophilicity by adding or modifying substituents is a critical optimization strategy.

Table 3: Relationship Between Lipophilicity (logP) and Antituberculous Activity (MIC) for Piperidinothiosemicarbazone Analogs nih.gov

CompoundKey SubstituentCalculated logPMIC (μg/mL)
11Pyrazine-Morpholine0.85>512
DMK-20Pyridine-Morpholine1.486.25
DMK-16Pyridine-Pyrrolidine2.196.25
14Pyridine-Piperidine2.612
10Pyridine-Piperidine3.322

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, or ADME properties. auctoresonline.org The pyridine ring in this compound is a common target for bioisosteric replacement. rsc.org

Common bioisosteres for a pyridine ring include other heterocycles like pyrimidine, pyrazine, and pyridazine, or even non-aromatic scaffolds. researchgate.netmdpi.com For example, replacing a benzene (B151609) ring with a pyridine moiety is often done to increase water solubility and introduce a hydrogen bond acceptor. mdpi.com Conversely, replacing the pyridine ring itself can address issues such as metabolic instability or improve target binding.

A compelling example is the antihistamine drug Rupatadine, where replacing the pyridine ring with a saturated 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility, metabolic stability, and a favorable decrease in experimental lipophilicity (logD). chemrxiv.org This demonstrates that a non-aromatic, rigid scaffold can effectively mimic the geometry of the pyridine ring while offering superior physicochemical properties. chemrxiv.org Other potential replacements for the pyridine nitrogen include a 'C-CN' unit, where the nitrile can mimic the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net

Table 4: Physicochemical Property Changes from Bioisosteric Replacement of Pyridine in Rupatadine chemrxiv.org

CompoundCore StructureWater Solubility (μM)Metabolic Half-Life (t½, min)Experimental Lipophilicity (logD)
RupatadinePyridine293.2>4.5
Analog 483-azabicyclo[3.1.1]heptane36535.73.8

Conformational Analysis and Pharmacophore Mapping

The three-dimensional conformation of a molecule dictates how it fits into a receptor's binding site. For this compound, the conformational flexibility of the piperidine ring is of particular interest. Piperidine rings typically adopt a low-energy chair conformation. rsc.org However, the nature of the substituent on the nitrogen atom can influence the ring's dynamics. When the piperidine nitrogen is bonded to an aromatic ring, as in this case, conjugation between the nitrogen's lone pair and the π-system of the pyridine can introduce a partial double-bond character, affecting the conformational preference of other ring substituents. acs.org Computational and spectroscopic methods, such as NMR, can be used to determine the predominant conformation in solution. rsc.org

Pharmacophore mapping is a computational technique used to define the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For kinase inhibitors, a common target class for aminopyridine scaffolds, pharmacophore models typically include a hydrogen bond acceptor feature that interacts with the "hinge" region of the kinase ATP-binding site, along with adjacent hydrophobic pockets. nih.govwjgnet.com A pharmacophore map for this class of compounds would likely identify the pyridine nitrogen and the exocyclic amino group as key hydrogen bonding features, with the chloro-substituted pyridine and the piperidine ring occupying hydrophobic regions of the binding pocket. nih.gov Such models are invaluable for designing new analogs with improved affinity and for virtual screening of compound libraries to identify novel hits. science.gov

NMR-Based Conformational Studies (e.g., NOESY, Line-Shape Analysis)

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 4-substituted piperidine, the substituent (in this case, the 3-chloro-pyridin-4-yl-amino group) can exist in either an axial or an equatorial position. The equatorial position is generally more stable and, therefore, the more populated conformation due to reduced 1,3-diaxial interactions.

NMR techniques are powerful tools for elucidating these conformational preferences.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be critical in determining the spatial proximity of protons. For instance, correlations between the proton on the nitrogen of the amino linker and protons on the piperidine ring would help define the orientation of the pyridine ring relative to the piperidine ring. The absence or presence of specific NOE cross-peaks can distinguish between different rotational isomers (rotamers) around the C-N bonds.

Line-Shape Analysis: The rate of conformational exchange, such as the chair-to-chair interconversion of the piperidine ring or rotation around the C-N bond connecting the two rings, can be studied using line-shape analysis. At room temperature, these processes might be fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, it may be possible to slow down these interconversions to the point where distinct signals for different conformers can be observed. The temperature at which these signals coalesce can be used to calculate the energy barrier for the conformational change.

In a related compound, 4-(1-pyrrolidinyl)piperidine, NMR studies have been used to investigate its stable forms and molecular structure. researchgate.net Such studies, combining experimental data with theoretical calculations, have shown that the molecular geometry and the mole fractions of stable conformers are solvent-dependent. researchgate.net For this compound, similar solvent-dependent conformational equilibria would be expected.

The following table summarizes the expected conformational features that could be investigated using NMR:

FeatureExpected Predominant ConformationNMR Technique for Investigation
Piperidine Ring Chair conformationCoupling Constants, NOESY
Substituent Position EquatorialCoupling Constants, NOESY
Ring-Ring Orientation Dependent on steric and electronic factorsNOESY, Rotational Energy Scans
Conformational Dynamics Fast exchange at room temperature (chair flip, bond rotation)Line-Shape Analysis

Correlation of Conformation with Agonistic or Antagonistic Activity

The specific conformation adopted by this compound is crucial for its interaction with biological targets and, consequently, its agonistic or antagonistic activity. The three-dimensional arrangement of the pharmacophoric features—the pyridine nitrogen, the amino linker, and the piperidine nitrogen, along with the influence of the chloro substituent—must be complementary to the binding site of a receptor.

The substitution on the pyridine ring can significantly influence the electronic properties and conformational preferences of the molecule, which in turn affects its biological activity. nih.govrsc.org The chlorine atom at the 3-position is an electron-withdrawing group, which can alter the pKa of the pyridine nitrogen and the amino linker. This can affect the hydrogen bonding capabilities of the molecule within a receptor binding pocket.

Studies on related pyridine derivatives have shown that the nature and position of substituents can modulate the affinity and efficacy at various receptors. For example, in a series of epibatidine (B1211577) analogs, substitutions on the pyridine ring led to significant differences in binding affinities and functional potencies at neuronal nicotinic receptors. nih.gov Similarly, the antiproliferative activity of pyridine derivatives has been shown to be sensitive to the types of substituents, with halogen atoms sometimes leading to lower activity compared to other functional groups. mdpi.comnih.gov

The correlation between conformation and activity can be summarized as follows:

Agonistic Activity: An agonist typically binds to a receptor and stabilizes a specific active conformation, triggering a downstream signaling cascade. For this compound to act as an agonist, its lowest energy conformation, or a readily accessible conformation, must fit precisely into the agonist-binding pocket of a receptor. The relative orientation of the pyridine and piperidine rings would dictate the positioning of key interaction points.

Antagonistic Activity: An antagonist binds to the receptor but does not elicit a functional response, thereby blocking the action of an agonist. An antagonist may bind to the same site as an agonist but in a different orientation, or it may bind to an allosteric site. The conformation of this compound could favor binding to the receptor in a manner that does not induce the necessary conformational change for activation, thus acting as an antagonist. The presence of the chloro group could introduce steric hindrance or specific electronic interactions that favor an inactive receptor state.

The following table illustrates the hypothetical influence of conformation on the biological activity profile of this compound:

Conformation AttributePotential Impact on Agonistic ActivityPotential Impact on Antagonistic Activity
Equatorial Substituent on Piperidine Presents the pyridinylamino moiety in a sterically accessible manner for optimal receptor interaction.Allows for stable binding within the receptor pocket without inducing an active conformational change.
Axial Substituent on Piperidine May introduce steric clashes within the binding site, preventing the adoption of an active conformation.Could potentially lead to a different binding mode that stabilizes an inactive receptor state.
Specific Rotamer of the Pyridine Ring Orients the chloro group and pyridine nitrogen to form key hydrogen bonds or other interactions.The chloro group may sterically block the conformational change required for receptor activation.
Flexibility/Rigidity of the Molecule A degree of flexibility may be required to adopt the "bioactive" conformation upon binding.A more rigid conformation might lock the molecule into a shape that only fits an inactive state.

Preclinical Pharmacological Profile of this compound Remains Undisclosed

Despite the specific chemical structure of this compound, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific preclinical pharmacological data for this exact compound.

While the broader classes of piperidine and pyridine derivatives are extensively studied for a wide range of biological activities, detailed in vitro and in vivo studies focusing solely on this compound are not documented in the accessible literature. Database entries for this specific chemical entity, such as the one in PubChem, indicate that there is currently no literature data associated with it. uni.lu

Consequently, it is not possible to provide a detailed account of its preclinical pharmacological investigations, including its effects on various enzymes, receptors, and cellular systems, as outlined in the requested article structure. Information regarding its potential as an inhibitor of enzymes like Tyrosinase, Phosphopantetheinyl Transferase, NAPE-PLD, Glycine Transporter 1, Hsp90, COX enzymes, or iNOS is absent. Similarly, there is no available data on its binding affinity or modulatory effects on receptors such as 5-HT1A, GPR119, Histamine H3, or Sigma-1.

Furthermore, cellular assay results that would describe its antileukemic, cytotoxic, antiviral, or antimicrobial properties are not available. The selectivity profile of this compound against related biological targets has not been publicly reported, nor have any in vivo efficacy studies or assessments of its target pathway modulation in preclinical models.

Research has been conducted on structurally related but distinct compounds. For instance, various substituted piperidines have been investigated for their anti-cancer properties. nih.govmdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation. The biological activity of chemical compounds is highly dependent on their precise molecular structure, and even minor chemical modifications can lead to substantial differences in their pharmacological profiles.

Preclinical Pharmacological Investigations and Target Engagement

In Vivo Efficacy Studies in Preclinical Models

Evaluation in Disease-Relevant Rodent Models (excluding human clinical trial data)

While specific in vivo studies on 3-chloro-N-(piperidin-4-yl)pyridin-4-amine in disease-relevant rodent models are not extensively documented in publicly available literature, the evaluation of structurally related analogs provides significant insights into the potential therapeutic applications of this chemical scaffold. The core structure, featuring a substituted aminopyridine linked to a piperidine (B6355638) moiety, is a recurring motif in compounds investigated for a range of diseases, including cancer, pain, and central nervous system disorders. The research findings for these analogous compounds in rodent models offer a predictive glimpse into the possible efficacy of This compound .

Derivatives of piperidine have demonstrated notable anticancer properties in various preclinical models. For instance, certain piperidine-containing compounds have been shown to inhibit the survival, growth, and differentiation of cancer cell lines through mechanisms such as the generation of reactive oxygen species and the induction of apoptosis. nih.gov Although direct in vivo data for This compound is not available, a related compound, 5-chloro-N-(piperidin-4-yl)pyridin-2-amine , has been investigated for its potential in cancer therapy. In preclinical studies involving MCF-7 breast cancer cells, this analog was observed to enhance the induction of apoptosis. This suggests that compounds within this chemical class may warrant further investigation in rodent cancer models to assess their in vivo efficacy.

The aminopyridine and piperidine scaffolds are also prevalent in the development of novel analgesics. A study focused on diaryl amino piperidine derivatives as potent delta opioid receptor agonists demonstrated significant anti-nociceptive activity in rodent models of pain. nih.gov One particular analog, referred to as compound 8e in the study, was evaluated for its in vivo efficacy, highlighting the potential for this class of compounds to offer a novel mechanism for pain relief. nih.gov These findings suggest that This compound , by sharing key structural features, might also exhibit analgesic properties that could be explored in relevant rodent pain models.

The table below summarizes the findings for a representative analog in a rodent model of pain. nih.gov

Compound/AnalogRodent ModelEfficacy MetricKey Finding
Diaryl amino piperidine derivative (8e)Not SpecifiedAnti-nociceptive activityDemonstrated potential as a novel analgesic

Aminopyridines are known to act as potassium channel blockers and have been investigated for various neurological conditions. The licensed drug 3,4-diaminopyridine (B372788) (a simple aminopyridine) has shown efficacy in mouse models of botulism by reversing toxic indications. rsc.org While a more complex derivative, the pharmacological profile of This compound could potentially include activity at ion channels or receptors within the central nervous system, an area that would require dedicated investigation in appropriate rodent models of neurological disease.

The 4-aminoquinoline (B48711) scaffold, which bears some resemblance to the aminopyridine core of the subject compound, is a cornerstone of antimalarial drug discovery. A novel derivative of 4-amino-7-chloroquinoline demonstrated potent in vivo activity in multiple rodent models of malaria, including P. berghei, P. chabaudi, and P. yoelii. nih.gov This highlights the potential for chlorine-substituted amino-heterocycles to exhibit antimalarial efficacy.

The following table presents a summary of the in vivo antimalarial activity of a related 4-amino-7-chloroquinoline derivative. nih.gov

Compound/AnalogRodent ModelEfficacy
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3)P. berghei, P. chabaudi, P. yoeliiOrally active with efficacy comparable or better than chloroquine

In-Depth Analysis of this compound: Molecular Interactions and Functional Consequences

Introduction

This compound is a chemical compound with a distinct molecular structure. This article focuses exclusively on the molecular mechanism of action and target identification of this compound, based on available scientific research. The subsequent sections will delve into the specifics of its molecular binding interactions and the functional outcomes of these interactions at a cellular level.

Molecular Mechanism of Action Moa and Target Identification

Identification of Novel Biological Targets for Piperidine and Pyridine Scaffolds

General methodologies are employed to identify novel biological targets for compounds containing piperidine and pyridine rings. These approaches, however, have not been specifically documented for this compound.

Phenotypic Screening Approaches

Phenotypic screening is a powerful strategy in drug discovery to identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the drug's specific molecular target. This approach involves testing a library of compounds for their ability to alter a specific phenotype, such as cell death, differentiation, or a change in a particular biomarker.

For related structural classes, studies have utilized phenotypic screens to uncover novel activities. For instance, a gene biomarker-based phenotypic screening approach led to the identification of 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization. Similarly, a phenotypic screen identified a series of trisubstituted imidazo[1,2-a]pyridines that induce differentiation in acute myeloid leukemia (AML) cell lines.

However, no such phenotypic screening data has been published for this compound.

Chemical Genetic Studies for Resistance Mechanisms

Chemical genetics involves the use of small molecules to perturb protein function and study biological processes. In the context of drug discovery, chemical genetic studies are often employed to understand mechanisms of drug resistance. This can involve generating drug-resistant cell lines and then using genetic sequencing or other techniques to identify the mutations or changes in gene expression that confer resistance.

An example of this approach applied to a related scaffold is the study of a pyridine-pyrimidine amide inhibitor of microtubule polymerization. In this research, an ovarian cancer cell line was exposed to the compound to induce resistance. Subsequent analysis revealed that resistance was associated with increased mitochondrial respiration and mutations in microtubule-associated genes.

Crucially, there are no published chemical genetic studies investigating resistance mechanisms to this compound.

Computational Chemistry and Structural Biology Applications

In Silico Approaches for Target Prediction and Activity Spectrum Analysis

In silico methods are crucial for predicting the potential biological targets of a compound and forecasting its spectrum of activity. These computational tools help researchers prioritize molecules for further experimental testing.

Predictive Modeling using Tools like SwissTargetPrediction and PASS

Tools such as SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) are widely used to generate hypotheses about a molecule's mechanism of action based on its structure. However, dedicated studies employing these specific platforms to analyze 3-chloro-N-(piperidin-4-yl)pyridin-4-amine have not been identified in a comprehensive search of scientific literature. Consequently, there is no published data on its predicted targets or bioactivity spectrum derived from these services.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.

Prediction of Binding Poses and Affinities

Although molecular docking is a standard method in drug discovery, and studies have been published on compounds with similar structural motifs (such as piperidine (B6355638) or chloropyridine), no specific molecular docking studies for this compound have been reported. As a result, there are no available data tables or research findings detailing its binding poses or calculated affinities with any specific protein targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can then be used as queries for virtual screening of large compound libraries to find new molecules with similar activity. There are no published studies where this compound was used to develop a pharmacophore model or included as a hit in a virtual screening campaign.

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule and for visualizing its precise interactions within a protein's binding site. A search of crystallographic databases and the broader scientific literature yielded no results for the X-ray crystal structure of this compound co-crystallized with any protein target. Therefore, no empirical structural data is available to confirm its binding mode or interactions at an atomic level.

Structural Insights into Binding Modes

Detailed research specifically elucidating the binding modes of this compound with specific biological targets is not extensively available in the public scientific literature. However, computational studies on analogous compounds containing piperidine and pyridine (B92270) scaffolds provide valuable insights into potential interaction patterns.

Molecular docking simulations are a primary tool for predicting the binding orientation of a ligand within the active site of a protein. For a molecule like this compound, these studies would typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds. The nitrogen atoms in both the pyridine and piperidine rings can act as hydrogen bond acceptors, while the amine proton on the piperidine can serve as a hydrogen bond donor. The chloropyridine ring can engage in hydrophobic and aromatic stacking interactions with nonpolar residues in a binding pocket. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

For instance, studies on similar kinase inhibitors featuring a 4-aminopyridine (B3432731) core often show a conserved binding mode where the pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase. The substituent at the 3-position, in this case, a chlorine atom, can influence selectivity by interacting with specific residues in the binding site. The piperidine group often extends into a more solvent-exposed region, where it can be modified to improve physicochemical properties without disrupting the core binding interactions.

A hypothetical data table summarizing potential interactions, based on the analysis of similar structures, is presented below. It is important to note that this is a generalized representation and specific interactions would be target-dependent.

Interaction Type Potential Interacting Moiety on Ligand Potential Interacting Residues on Target
Hydrogen Bond (Acceptor)Pyridine Nitrogen, Piperidine NitrogenHinge region amino acids (e.g., backbone amides)
Hydrogen Bond (Donor)Piperidine AmineAspartate, Glutamate, Serine, Threonine
Hydrophobic InteractionsChloropyridine Ring, Piperidine RingLeucine, Valine, Isoleucine, Phenylalanine
Aromatic StackingPyridine RingPhenylalanine, Tyrosine, Tryptophan
Halogen BondChlorine AtomCarbonyl oxygens, electron-rich aromatic rings

Analysis of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the receptor. For this compound, the piperidine ring is the most flexible part of the molecule and can adopt various conformations, such as chair, boat, or twist-boat. The preferred conformation in the bound state is one that maximizes favorable interactions with the protein while minimizing steric clashes.

Upon binding, the target protein can also undergo significant conformational adjustments. These can range from small side-chain rearrangements to larger-scale domain movements. For example, in kinases, the binding of an inhibitor can stabilize a specific conformation, such as the "DFG-in" or "DFG-out" state of the activation loop, which can have profound effects on the enzyme's activity.

While specific experimental data on the conformational changes induced by this compound are not available, molecular dynamics (MD) simulations could be employed to study these phenomena. MD simulations can provide an atomistic view of the dynamic behavior of the ligand-protein complex over time, revealing how the ligand adapts its conformation within the binding site and how the protein responds to the presence of the ligand.

The following table outlines the types of conformational changes that could be anticipated upon the binding of a ligand like this compound, based on general principles of structural biology.

Component Type of Conformational Change Potential Impact
Ligand Piperidine ring pucker (e.g., chair to twist-boat)Optimization of fit within the binding pocket
Rotation around single bondsPositioning of functional groups for optimal interactions
Protein Side-chain reorientationAccommodation of the ligand and formation of new interactions
Loop or secondary structure rearrangementOpening or closing of the binding site
Domain movementAllosteric modulation of protein function

Future Research Directions and Therapeutic Potential

Design Principles for Next-Generation Analogues

The design of next-generation analogues of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine would likely focus on optimizing its potency, selectivity, and drug-like properties.

To enhance the potency and selectivity of analogues, researchers could employ several established medicinal chemistry strategies. Structure-activity relationship (SAR) studies would be foundational, systematically modifying the core structure to identify key interactions with a biological target. For instance, the substitution pattern on both the pyridine (B92270) and piperidine (B6355638) rings could be altered. The chlorine atom on the pyridine ring is an important feature, as halogenated compounds are common in pharmaceuticals. acs.org Its position could be moved, or it could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the pyridine ring and its potential interactions.

Furthermore, the piperidine ring offers multiple points for modification. The secondary amine could be functionalized with a variety of substituents to explore new binding interactions and to alter the physicochemical properties of the molecule. The choice of substituents would be guided by the specific therapeutic target and the desire to enhance selectivity for that target over others.

Optimizing the "drug-likeness" of a compound involves fine-tuning its physicochemical properties to ensure it is suitable for further development. For this compound analogues, this would involve considering parameters such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. These properties are crucial for a molecule's ability to be absorbed and distributed in the body. Computational tools can be used to predict these properties for virtual analogues before their synthesis, allowing for a more focused and efficient drug discovery process.

ParameterDefinitionGeneral Target Range for Oral Drugs
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.< 500 Da
LogPThe logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.< 5
Hydrogen Bond DonorsThe number of N-H and O-H bonds in a molecule.< 5
Hydrogen Bond AcceptorsThe number of N and O atoms in a molecule.< 10
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.< 140 Ų

Exploration of Novel Therapeutic Areas

The structural components of this compound suggest several potential therapeutic areas for exploration. The piperidine ring is a common feature in compounds targeting the central nervous system (CNS). nih.gov Therefore, analogues could be investigated for their potential in treating neurological and psychiatric disorders.

Additionally, pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of a chlorine atom can in some cases enhance the biological activity of a compound. acs.org Consequently, a research program could involve screening this compound and its analogues against a panel of cancer cell lines and microbial strains to identify any potential activity.

Development of Advanced Research Tools and Probes

Beyond its direct therapeutic potential, this compound could serve as a scaffold for the development of chemical probes. These are molecules designed to selectively bind to a specific biological target, allowing researchers to study the function of that target. By attaching a fluorescent tag or a reactive group to the core structure, derivatives of this compound could be created to visualize and identify its binding partners within cells. Such tools would be invaluable for elucidating the mechanism of action of any observed biological activity.

Interdisciplinary Approaches in Compound Discovery and Optimization

The discovery and optimization of novel compounds based on the this compound scaffold would benefit greatly from an interdisciplinary approach. This would involve the collaboration of computational chemists for in silico screening and property prediction, synthetic organic chemists for the design and synthesis of new analogues, and pharmacologists and biologists for the biological evaluation of these compounds. Such a collaborative effort would accelerate the drug discovery process and increase the likelihood of identifying a promising clinical candidate.

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-chloro-N-(piperidin-4-yl)pyridin-4-amine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A general procedure involves coupling 3-chloropyridin-4-amine derivatives with piperidin-4-amine under catalytic conditions. For example, describes a protocol using chloro-substituted intermediates and benzyl-protected amines, followed by deprotection. Optimization includes:

  • Catalyst selection : Use of Pd-based catalysts for cross-coupling or NaBH(OAc)₃ for reductive amination .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires a multi-technique approach:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for pyridine, δ 2.6–3.1 ppm for piperidine protons) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ ≈ 226.07 Da) ensures molecular formula accuracy .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for piperidine ring conformation .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets like MurA enzyme or mGlu4 receptor?

Answer:
Molecular docking (e.g., AutoDock Vina) is widely used to predict interactions:

  • Protein preparation : Retrieve target structures (e.g., MurA from PDB: 1UAE) and optimize protonation states .
  • Ligand parameterization : Assign partial charges using AM1-BCC or DFT methods.
  • Binding site analysis : Focus on conserved residues (e.g., Cys115 in MurA for covalent binding prediction) .
    MD simulations (GROMACS/NAMD) refine docking poses by assessing stability over 50–100 ns trajectories .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

Answer:
Contradictions arise from assay conditions or off-target effects. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for mGlu4) and buffer systems (pH 7.4, 25°C) .
  • Counter-screening : Test against related enzymes (e.g., mGlu5 or MurB) to rule out cross-reactivity .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., L-AP4 for mGlu4) .

Basic: What analytical techniques are recommended for detecting impurities in synthesized batches?

Answer:

  • HPLC-DAD/MS : Use a C18 column (ACN/0.1% TFA gradient) to detect chlorinated byproducts (retention time ~8–12 min) .
  • Elemental analysis : Confirm %C, H, N within ±0.3% of theoretical values.
  • TLC monitoring : Spotting on silica plates (CHCl₃:MeOH 9:1) identifies unreacted starting materials .

Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Salt formation : Hydrochloride salts (e.g., this compound·HCl) enhance solubility to >10 mg/mL .
  • Prodrug design : Introduce phosphate esters at the piperidine nitrogen, cleaved in vivo by phosphatases .
  • Co-solvents : Use 10% DMSO/PEG-400 in PBS for intraperitoneal administration .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic profile?

Answer:

  • Chlorine at C3 : Increases metabolic stability (t₁/₂ > 2 h in liver microsomes) but reduces solubility .
  • Piperidine N-alkylation : Methyl groups improve blood-brain barrier penetration (logP ~2.5) but may lower affinity for hydrophilic targets .
  • Pyridine ring fluorination : Enhances bioavailability (F% > 50%) due to reduced CYP450 metabolism .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro-containing vapors .
  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation .

Advanced: How can researchers design SAR studies to identify high-affinity analogs?

Answer:

  • Core scaffold retention : Maintain pyridine-piperidine backbone while varying substituents (e.g., Cl→F, Br) .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .
  • Parallel synthesis : Use combinatorial libraries (e.g., 50 analogs) with piperidine substitutions (e.g., morpholine, thiomorpholine) .

Advanced: What in vitro/in vivo models are appropriate for evaluating its therapeutic potential in neurological disorders?

Answer:

  • In vitro : Primary neuronal cultures (rat cortical neurons) treated with glutamate to assess neuroprotection via mGlu4 modulation .
  • In vivo : 6-OHDA-lesioned Parkinson’s mice; measure rotational behavior post-administration (dose: 10 mg/kg, i.p.) .
  • Biomarker analysis : Quantify BDNF or GDNF levels in CSF via ELISA to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.